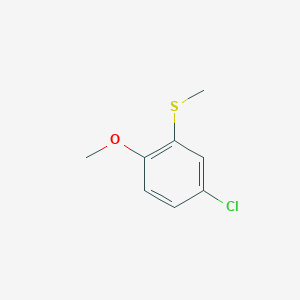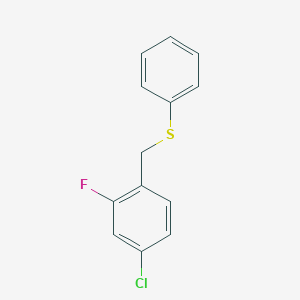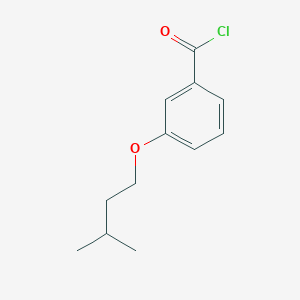
Allyl(3-isopropoxyphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(3-isopropoxyphenyl)sulfane: is an organic compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to an allyl group and a phenyl ring substituted with an isopropoxy group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl(3-isopropoxyphenyl)sulfane typically involves the reaction of 3-isopropoxyphenyl thiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl(3-isopropoxyphenyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl(3-isopropoxyphenyl)sulfane is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Sulfane derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various sulfur-containing compounds .
Mechanism of Action
The mechanism of action of Allyl(3-isopropoxyphenyl)sulfane involves its ability to undergo various chemical transformations, such as oxidation and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways. For example, the oxidation of the sulfane group can generate reactive intermediates that may interact with cellular proteins and enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Allyl phenyl sulfane
- Allyl(4-methoxyphenyl)sulfane
- Allyl(3-methylphenyl)sulfane
Comparison: Allyl(3-isopropoxyphenyl)sulfane is unique due to the presence of the isopropoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the isopropoxy group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .
Properties
IUPAC Name |
1-propan-2-yloxy-3-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-4-8-14-12-7-5-6-11(9-12)13-10(2)3/h4-7,9-10H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCKSILJLKLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol](/img/structure/B7991386.png)












![3-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7991497.png)
